molecular formula C5H12ClNO2 B3136728 rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride CAS No. 423759-66-4

rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride

Cat. No.: B3136728
CAS No.: 423759-66-4
M. Wt: 153.61 g/mol
InChI Key: KGKOUXFBWHTEOL-ZDQHTEEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride, also known as ACPD, is a chemical compound with potential applications in scientific research. It is a synthetic analog of the neurotransmitter glutamate and acts as an agonist at both metabotropic and ionotropic glutamate receptors. In

Scientific Research Applications

1. Biocatalytic Asymmetric Synthesis

The compound has been used in the biocatalytic asymmetric synthesis of key chiral intermediates for hepatitis C virus inhibitors. A study by Zhu, Shi, Zhang, and Zheng (2018) utilized Sphingomonas aquatilis for the enzymatic hydrolysis of rac-vinyl-ACCA, achieving high enantioselectivity (Shaozhou Zhu, Ying Shi, Xinyu Zhang, & Guojun Zheng, 2018).

2. Synthesis and Structural Analysis

Rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride has been part of the synthesis and structural analysis of various compounds. For instance, Daiss et al. (2006) synthesized silicon analogues of venlafaxine, starting from compounds like this compound (J. Daiss et al., 2006).

3. Application in Catalytic Enantioselective Reduction

The compound has been applied in the catalytic enantioselective reduction of aryl alkyl ketones, as demonstrated by Reiners and Martens (1997), showcasing its utility in obtaining secondary alcohols with high enantiomeric excess (I. Reiners & J. Martens, 1997).

4. Role in Ligand Development

Research by Eckert, Dahlenburg, and Wolski (1995) explored the use of this compound in the development of ligands, specifically in the reduction of diastereomerically pure cyclopentandiyl-bis(dioxaphospholans) (C. Eckert, L. Dahlenburg, & Alexander Wolski, 1995).

Properties

IUPAC Name

(1R,2S,3R)-3-aminocyclopentane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOUXFBWHTEOL-ZDQHTEEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]([C@@H]1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 2
rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 3
rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 4
rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 5
rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 6
rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.